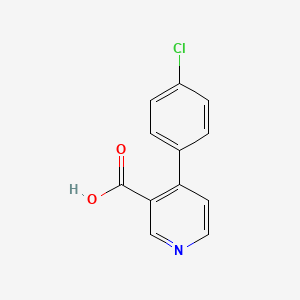

4-(4-Chlorophenyl)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-9-3-1-8(2-4-9)10-5-6-14-7-11(10)12(15)16/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVLGLQIKCJMKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NC=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557108 | |

| Record name | 4-(4-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141764-12-7 | |

| Record name | 4-(4-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 4 4 Chlorophenyl Nicotinic Acid

Established Synthetic Routes for 4-(4-Chlorophenyl)nicotinic acid

The synthesis of this compound itself is not extensively detailed in publicly available literature, however, the synthesis of its parent scaffold, nicotinic acid, is well-established. These methods provide a foundation for the potential synthesis of its derivatives.

Historically, the production of nicotinic acid involved the oxidation of nicotine (B1678760) or other pyridine-containing compounds. orgsyn.org One of the earliest methods involved the oxidation of nicotine using strong oxidizing agents like potassium chromate (B82759) and sulfuric acid. wikipedia.org Other classical methods have utilized potassium permanganate (B83412) or chromic acid for the oxidation of nicotine. orgsyn.org The oxidation of 3-methylpyridine (B133936) (β-picoline) or 5-ethyl-2-methylpyridine (B142974) with nitric acid has also been a common industrial method. nih.govresearchgate.net For instance, heating β-picoline with nitric acid can produce nicotinic acid. chemicalbook.com Another classical approach involves the sulfonation of pyridine (B92270), followed by conversion to 3-cyanopyridine (B1664610) and subsequent hydrolysis to nicotinic acid. google.com

These classical methods, while effective, often require harsh reaction conditions, the use of corrosive and toxic reagents, and can generate significant waste, posing environmental concerns. nih.govresearchgate.net For example, the oxidation with chromic acid generates chromium-containing byproducts, and the use of nitric acid can produce nitrous oxide, a potent greenhouse gas. nih.govresearchgate.net

Table 1: Comparison of Classical Synthesis Methods for Nicotinic Acid

| Starting Material | Oxidizing Agent | Key Features |

| Nicotine | Nitric Acid, Potassium Permanganate, or Chromic Acid | One of the earliest methods, but utilizes toxic starting materials and reagents. orgsyn.org |

| 5-Ethyl-2-methylpyridine | Nitric Acid | An industrial method that can produce nitrous oxide as a byproduct. nih.govresearchgate.net |

| 3-Methylpyridine (β-picoline) | Nitric Acid | A common industrial route, but can have environmental drawbacks. nih.govchemicalbook.com |

| Pyridine | Sulfonation followed by cyanation and hydrolysis | A multi-step process involving harsh reagents. google.com |

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for nicotinic acid synthesis. These "green chemistry" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. nih.govresearchgate.net

One promising modern approach is the catalytic ammoxidation of 3-methylpyridine to 3-cyanopyridine, followed by enzymatic hydrolysis to nicotinic acid. wikipedia.orgnih.gov This method utilizes a heterogeneous catalyst in a fluidized bed reactor and offers higher efficiency and selectivity. nih.gov The use of enzymes, such as nitrilase, for the hydrolysis of 3-cyanopyridine to nicotinic acid is a key feature of these greener routes. frontiersin.orgmdpi.com Enzymatic synthesis can be performed under mild conditions and often leads to high yields and purity. frontiersin.org For example, whole cells of E. coli expressing nitrilase have been used in a packed-bed bioreactor for the efficient production of nicotinic acid. mdpi.com

Other modern approaches include the direct air oxidation of picoline, which avoids the use of strong chemical oxidants. researchgate.net Research has also explored the oxidation of 3-methylpyridine in supercritical water, which can offer high conversion and selectivity. nih.gov

Development of Novel Synthetic Analogues and Derivatives of this compound

The development of novel analogues and derivatives of this compound is driven by the need to explore structure-activity relationships (SAR) for various biological targets. This involves modifying the core scaffold to create libraries of related compounds.

Structure-directed synthesis focuses on the rational design and synthesis of specific analogues based on a known target or a desired set of properties. This approach often involves the modification of specific positions on the nicotinic acid scaffold. For instance, in the development of novel modulators for nicotinic acetylcholine (B1216132) receptors (nAChRs), sulfonylpiperazine analogues have been synthesized. nih.gov The synthesis often involves coupling different fragments to a core structure. For example, a bromo-substituted intermediate can be coupled with various piperazine (B1678402) derivatives to generate a library of compounds. nih.gov

Similarly, in the development of dopamine (B1211576) receptor ligands, a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines were synthesized by coupling carboxylic acids with appropriate aminobutylpiperazines using coupling agents like BOP-Cl or HATU. acs.org The synthesis of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as inhibitors of the presynaptic choline (B1196258) transporter involved the conversion of a hydroxybenzoic acid to an amide, followed by either a Mitsunobu reaction or a displacement reaction to introduce the piperidine (B6355638) moiety. nih.gov These examples highlight the modular nature of synthesizing such derivatives, allowing for systematic exploration of different substituents.

Diversity-oriented synthesis (DOS) is a powerful strategy for creating large and structurally diverse collections of small molecules for high-throughput screening. rsc.orgcam.ac.ukcam.ac.uk The goal of DOS is to explore a wide range of chemical space by generating molecules with different scaffolds, stereochemistry, and appendages. rsc.org This approach is particularly useful when a specific biological target is not known, as it increases the probability of discovering novel bioactive compounds. cam.ac.uk

In the context of nicotinic acid derivatives, DOS could be employed to generate a library of compounds with variations at the 4-position (where the 4-chlorophenyl group is located) and on the carboxylic acid group. This could involve using a common intermediate and subjecting it to a variety of reaction conditions and reagents to generate a diverse set of products. cam.ac.uk The application of DOS to DNA-encoded libraries (DELs) is a recent advancement that allows for the generation of massive libraries of compounds for drug discovery. researchgate.netnih.gov This strategy could be applied to nicotinic acid scaffolds to create vast libraries for screening against various biological targets.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield, minimize reaction time, and reduce the formation of byproducts. In academic settings, this often involves a systematic study of various parameters.

For example, in the one-pot, three-component synthesis of N′-aryl-N-cyanoformamidines, various reaction conditions were examined to find the optimal solvent system and temperature. researchgate.net The use of toluene (B28343) as a solvent to form an azeotrope with the ethanol (B145695) byproduct was found to drive the reaction to completion. researchgate.net

In the preparation of 4-chlorophenylboronic acid, a key intermediate for introducing the 4-chlorophenyl group via cross-coupling reactions, reaction conditions were optimized by using a mixed solvent system of toluene and tetrahydrofuran (B95107) and replacing a more expensive starting material with a more economical one, which significantly saved costs and increased the yield. wipo.int

The yield of nicotinic acid from the hydrolysis of 3-cyanopyridine can also be optimized. For instance, using concentrated hydrochloric acid and refluxing for an extended period can lead to an almost theoretical yield of nicotinic acid hydrochloride. google.com Subsequent purification steps, such as recrystallization, are then employed to obtain the pure product. google.com

Stereochemical Control and Regioselectivity in this compound Synthesis

Stereochemical Control: The molecule this compound is achiral, meaning it does not possess any stereocenters. Consequently, considerations of stereochemical control are not applicable to its synthesis.

Regioselectivity: In contrast, regioselectivity is a paramount consideration in the synthesis of this compound, especially when employing a di-substituted pyridine as a starting material in a Suzuki-Miyaura coupling. For example, if the synthesis commences with a 2,4-dihalonicotinic acid derivative, the cross-coupling reaction could potentially occur at either the C2 or the C4 position.

Research into the Suzuki coupling of dihalopyridines has demonstrated that the regiochemical outcome is influenced by a confluence of factors. These include the identity of the halogen atoms, the electronic nature of other substituents on the pyridine ring, and the specific choice of catalyst and reaction conditions. nih.govresearchgate.net In many instances, the coupling reaction exhibits a preference for the more electrophilic carbon-halogen bond. For 2,4-dihalopyridines, substitution at the 4-position is often favored due to electronic effects. nih.gov Therefore, the judicious selection of starting materials and the meticulous optimization of reaction parameters are indispensable for achieving the desired regioselective synthesis of this compound.

Molecular and Cellular Pharmacology of 4 4 Chlorophenyl Nicotinic Acid

In Vitro Biological Activity Profiling of 4-(4-Chlorophenyl)nicotinic acid and its Derivatives

Enzyme Inhibition Studies

The inhibitory effects of nicotinic acid and its derivatives on various enzymes have been a subject of significant research. Studies have demonstrated that at therapeutic concentrations, both nicotinic acid and its close relative nicotinamide (B372718) can inhibit human P450 enzymes. Specifically, nicotinic acid has been shown to inhibit CYP2D6 with a Ki of 3.8 +/- 0.3 mM. nih.gov Spectrophotometric analysis suggests this inhibition occurs through the coordination of the pyridine (B92270) nitrogen atom to the heme iron of the enzyme. nih.gov

Derivatives of nicotinic acid have also been explored for their enzyme-inhibiting properties. For instance, in a study on the induction of ornithine decarboxylase (ODC) activity by diethylnitrosamine (DEN) in rat liver, several nicotinic acid analogues demonstrated significant inhibitory effects. nih.gov Nicotinic acid itself inhibited DEN-induced ODC activity by 85.5%. nih.gov Other analogues such as nicotinamide, 3-hydroxymethylpyridine, beta-picoline, pyridine-3-aldehyde, and ethylnicotinate also showed considerable inhibition. nih.gov Interestingly, some niacin analogues with anti-niacin effects, like 6-aminonicotinamide (B1662401) and picolinic acid, also inhibited DEN-induced ODC activity but induced ODC activity when administered alone. nih.gov

Furthermore, research into new nicotinic acid derivatives has identified compounds with potent anti-inflammatory activity through the inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov Certain synthesized derivatives showed comparable inhibitory potency on these inflammatory markers to the well-known non-steroidal anti-inflammatory drug (NSAID), ibuprofen. nih.gov Molecular docking studies have further supported these findings by illustrating the potential for these derivatives to bind to the COX-2 active site. nih.gov

The table below summarizes the inhibitory activity of selected nicotinic acid derivatives on key enzymes.

| Compound/Derivative | Target Enzyme | Inhibition | Reference |

| Nicotinic Acid | CYP2D6 | Ki = 3.8 +/- 0.3 mM | nih.gov |

| Nicotinamide | CYP2D6 | Ki = 19 +/- 4 mM | nih.gov |

| Nicotinamide | CYP3A4 | Ki = 13 +/- 3 mM | nih.gov |

| Nicotinamide | CYP2E1 | Ki = 13 +/- 8 mM | nih.gov |

| Nicotinic Acid | Ornithine Decarboxylase (DEN-induced) | 85.5% | nih.gov |

| Nicotinamide | Ornithine Decarboxylase (DEN-induced) | 74.3% | nih.gov |

| 3-Hydroxymethylpyridine | Ornithine Decarboxylase (DEN-induced) | 94.6% | nih.gov |

| Beta-picoline | Ornithine Decarboxylase (DEN-induced) | 97.6% | nih.gov |

| Pyridine-3-aldehyde | Ornithine Decarboxylase (DEN-induced) | 72.6% | nih.gov |

| Ethylnicotinate | Ornithine Decarboxylase (DEN-induced) | 55.2% | nih.gov |

| 6-Aminonicotinamide | Ornithine Decarboxylase (DEN-induced) | 84.0% | nih.gov |

| Picolinic Acid | Ornithine Decarboxylase (DEN-induced) | 93.3% | nih.gov |

Receptor Binding and Modulation Assays

The primary molecular target for nicotinic acid's therapeutic effects is the G protein-coupled receptor GPR109A (also known as HM74A). nih.govnih.gov This receptor is activated by nicotinic acid and is responsible for mediating its anti-lipolytic effects. nih.gov Receptor binding assays are crucial for identifying and characterizing ligands that interact with such receptors. merckmillipore.com These assays often utilize a competitive inhibition format where a radiolabeled known ligand competes with test compounds for binding to the receptor. merckmillipore.com

Studies have shown that nicotinic acid and its analogues bind to GPR109A, initiating downstream signaling pathways. nih.gov Mutagenesis experiments have suggested that an arginine residue within the third transmembrane domain of the GPR109A receptor is key for recognizing the acidic moiety of nicotinic acid and related compounds. nih.gov

Beyond GPR109A, nicotinic acid derivatives have been investigated for their binding to other receptors. For example, phenylpiracetam, a derivative of piracetam (B1677957) that contains a phenyl group, has been shown to bind to α4β2 nicotinic acetylcholine (B1216132) receptors in the mouse brain cortex with an IC50 of 5.86 μM. wikipedia.org

The development of novel nicotinic acid derivatives aims to create compounds with specific receptor affinities. For instance, subtype-selective Na(v)1.8 sodium channel blockers have been identified from nicotinamide derivatives. The table below presents the half-maximal inhibitory concentration (IC50) values for some of these derivatives against the Na(v)1.8 sodium channel.

| Compound | Target | IC50 | Reference |

| 5-(4-chlorophenyl)-N-(2-methylbenzyl)nicotinamide | Na(v)1.8 sodium channel | 9 nM | |

| N-(2-chlorobenzyl)-5-(4-chlorophenyl)nicotinamide | Na(v)1.8 sodium channel | 66 nM | |

| N-benzyl-5-(4-chlorophenyl)nicotinamide | Na(v)1.8 sodium channel | 85 nM |

The regulation of receptor binding sites in vivo has also been studied. Chronic administration of nicotine (B1678760) has been found to increase the number of nicotinic cholinergic receptor binding sites in the rat cortex, while treatment with the cholinesterase inhibitor diisopropyl fluorophosphate (B79755) led to a decrease in these binding sites. nih.gov This indicates that receptor populations can be dynamically regulated by ligand exposure.

Cell-Based Functional Assays and Cellular Signaling Pathway Analysis

Cell-based functional assays are essential for understanding the physiological consequences of receptor activation by compounds like this compound and its derivatives. These assays can measure various cellular responses, including changes in intracellular second messengers, enzyme activity, and gene expression.

Activation of the nicotinic acid receptor GPR109A has been shown to have anti-inflammatory effects. In MIN6 murine pancreatic β-cells, activation of GPR109A by nicotinic acid inhibits nitric oxide accumulation induced by pro-inflammatory cytokines. nih.gov Further investigation revealed that nicotinic acid co-treatment inhibited the palmitic acid-induced phosphorylation of Akt, mTOR, and p70S6K, as well as the expression of IFN-γ. nih.gov This suggests that GPR109A exerts its anti-inflammatory effects, at least in part, by inhibiting the Akt/mTOR signaling pathway. nih.gov

In another study, the functional expression of GPR109A in human breast cancer cell lines was found to decrease cyclic AMP production, induce apoptosis, and inhibit colony formation. nih.gov Transcriptome analysis revealed that GPR109A activation inhibits genes involved in cell survival and anti-apoptotic signaling. nih.gov

Cell-based assays are also used to evaluate the anti-inflammatory activity of new nicotinic acid derivatives. For example, the Griess assay, which measures nitrite (B80452) production, and the MTT assay, which assesses cell viability, are used to screen for compounds that can inhibit inflammatory responses in cells like RAW 264.7 macrophages. nih.gov Derivatives that show potent nitrite inhibition are then further evaluated for their effects on the levels of inflammatory mediators such as TNF-α, IL-6, iNOS, and COX-2. nih.gov

The table below provides an overview of the effects of nicotinic acid and its derivatives in various cell-based functional assays.

| Compound | Cell Line | Assay | Observed Effect | Signaling Pathway | Reference |

| Nicotinic Acid | MIN6 pancreatic β-cells | Cytokine-induced nitric oxide accumulation | Inhibition | - | nih.gov |

| Nicotinic Acid | MIN6 pancreatic β-cells | Palmitic acid-induced phosphorylation of Akt, mTOR, p70S6K | Inhibition | Akt/mTOR | nih.gov |

| Nicotinic Acid | MIN6 pancreatic β-cells | Palmitic acid-induced IFN-γ expression | Inhibition | Akt/mTOR | nih.gov |

| GPR109A Agonists | Human breast cancer cells | Cyclic AMP production | Decrease | - | nih.gov |

| GPR109A Agonists | Human breast cancer cells | Apoptosis | Induction | - | nih.gov |

| GPR109A Agonists | Human breast cancer cells | Colony formation | Inhibition | - | nih.gov |

| Nicotinic Acid Derivatives | RAW 264.7 macrophages | Nitrite production (Griess assay) | Inhibition | - | nih.gov |

| Nicotinic Acid Derivatives | RAW 264.7 macrophages | TNF-α, IL-6, iNOS, COX-2 levels | Inhibition | - | nih.gov |

Target Identification and Validation in Cellular Systems

The identification and validation of cellular targets are critical steps in understanding the mechanism of action of a compound. For nicotinic acid, the G protein-coupled receptor GPR109A was identified as its high-affinity receptor through molecular cloning. nih.govnih.gov This discovery was a significant breakthrough in elucidating the molecular basis of nicotinic acid's pharmacological effects. nih.gov

The role of GPR109A as the primary target for nicotinic acid's anti-lipolytic effects has been validated in various cellular systems. nih.gov For instance, studies in adipocytes have shown that the anti-lipolytic effect of nicotinic acid is mediated through GPR109A. nih.gov

Furthermore, the function of GPR109A as a tumor suppressor has been investigated in the context of breast cancer. nih.gov Studies have shown that GPR109A expression is silenced in human primary breast tumor tissues and breast cancer cell lines. nih.gov Functional expression of this receptor in breast cancer cells leads to apoptosis and inhibits tumor growth, validating GPR109A as a potential therapeutic target in this disease. nih.gov

In the context of neuroendocrine carcinoma, nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD synthesis, has been identified as a potential therapeutic target. nih.gov The vulnerability of neuroendocrine tumors to NAMPT inhibitors is linked to the downregulation of genes involved in de novo NAD synthesis, making them more reliant on the NAMPT-dependent salvage pathway. nih.gov

The development of new chemical entities often involves screening chemical libraries against specific targets. merckmillipore.com For example, a high-throughput screen identified 4-(phenyl)thio-1H-pyrazole as a novel scaffold for GPR109A agonists that selectively elicit Gαi-protein-biased signaling without engaging β-arrestin internalization. researchgate.net

The validation of targets in cellular systems often involves a combination of techniques, including:

Receptor Binding Assays: To confirm direct interaction with the target protein. merckmillipore.com

Functional Assays: To demonstrate a cellular response upon target engagement. nih.gov

Gene Knockdown/Knockout: To show that the absence of the target ablates the compound's effect.

Pharmacological Inhibition: To use known inhibitors of the target to block the compound's action.

Investigation of Molecular Mechanisms of Action for this compound Analogues

Elucidation of Specific Protein Targets

The primary protein target for the pharmacological effects of nicotinic acid is the G protein-coupled receptor GPR109A. nih.govnih.gov This receptor is highly expressed in adipocytes and immune cells. nih.gov Upon binding of nicotinic acid, GPR109A couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. nih.gov This reduction in cAMP is the key mechanism behind the anti-lipolytic effect of nicotinic acid in adipocytes. nih.gov

In addition to GPR109A, a related receptor, GPR109B (HM74), has also been identified, although it has a lower affinity for nicotinic acid. nih.gov

Analogues of nicotinic acid have been developed to target other specific proteins. For example, certain nicotinamide derivatives have been identified as potent and subtype-selective blockers of the Na(v)1.8 sodium channel, a target for the treatment of neuropathic pain.

Furthermore, research has explored the interaction of nicotinic acid and its analogues with various enzymes. As previously mentioned, nicotinic acid and nicotinamide can inhibit cytochrome P450 enzymes. nih.gov Other studies have focused on the inhibition of enzymes involved in inflammation, such as COX-2 and iNOS, by novel nicotinic acid derivatives. nih.gov

The table below lists some of the specific protein targets that have been identified for nicotinic acid and its analogues.

| Compound Class | Specific Protein Target | Consequence of Interaction | Reference |

| Nicotinic Acid | GPR109A (HM74A) | Inhibition of adenylyl cyclase, decreased cAMP | nih.gov |

| Nicotinic Acid | GPR109B (HM74) | Lower affinity binding | nih.gov |

| Nicotinamide Derivatives | Na(v)1.8 Sodium Channel | Channel blockade | |

| Nicotinic Acid/Nicotinamide | Cytochrome P450 Enzymes (e.g., CYP2D6) | Enzyme inhibition | nih.gov |

| Nicotinic Acid Derivatives | Cyclooxygenase-2 (COX-2) | Inhibition of prostaglandin (B15479496) synthesis | nih.gov |

| Nicotinic Acid Derivatives | Inducible Nitric Oxide Synthase (iNOS) | Inhibition of nitric oxide production | nih.gov |

| Nicotinic Acid Analogues | Ornithine Decarboxylase (ODC) | Inhibition of enzyme activity | nih.gov |

The elucidation of these specific protein targets is crucial for understanding the diverse pharmacological effects of nicotinic acid and its analogues and for the rational design of new therapeutic agents with improved efficacy and side-effect profiles.

Gene Expression and Proteomic Studies in Research Models

Investigations into the effects of nicotinic acid receptor agonists on gene and protein expression have provided significant insights into their mechanisms of action. These studies utilize high-throughput techniques like microarray analysis and quantitative proteomics to create a comprehensive picture of the cellular response to these compounds.

Gene Expression Studies: Microarray analyses conducted in animal models have revealed that nicotinic acid can induce widespread changes in gene expression across various insulin-sensitive tissues, including adipose tissue, liver, and muscle. nih.gov A notable finding is the tissue-specific nature of these changes; in one study, 121 genes were found to be significantly altered, with all changes occurring exclusively in fat tissue, highlighting the prominent role of the abundantly expressed GPR109A receptor in this tissue. nih.gov

Key genes and gene families regulated by nicotinic acid receptor activation include:

Lipid Metabolism: Hepatic expression of diacylglycerol O-acyltransferase 2 (DGAT2), a critical enzyme in triglyceride synthesis, has been shown to be decreased. nih.gov

Inflammatory Response: In adipocytes, nicotinic acid can inhibit the induction of proinflammatory chemokines while increasing the expression of the atheroprotective adipokine, adiponectin. nih.gov

FOXO1 Transcription Factor: The forkhead transcription factor FOXO1 is a significant target. Nicotinic acid can lead to its dephosphorylation (activation), which is opposite to the effect of insulin, thereby regulating a host of genes involved in metabolic processes. nih.gov

Table 2: Examples of Genes Regulated by Nicotinic Acid Receptor Activation

| Gene/Gene Family | Tissue/Cell Model | Effect of Activation | Implied Function | Reference |

| DGAT2 | Dog Liver | Decreased Expression | Reduced triglyceride synthesis | nih.gov |

| Proinflammatory Chemokines | 3T3L1 Adipocytes | Inhibited Induction | Anti-inflammatory | nih.gov |

| Adiponectin | 3T3L1 Adipocytes | Increased Expression | Atheroprotective | nih.gov |

| FOXO1 Target Genes | Rat Insulin-Sensitive Tissues | Inverse regulation to insulin | Metabolic control | nih.gov |

Proteomic Studies: Quantitative proteomic approaches, such as those using isobaric tags for relative and absolute quantification (iTRAQ) or isotope-coded affinity tags (ICAT) coupled with mass spectrometry, are powerful tools for elucidating the protein-level changes induced by a compound. nih.govmdpi.com While specific proteomic studies on this compound are not widely reported, the methodology allows for the identification and quantification of hundreds to thousands of proteins in cells or tissues. nih.govresearchgate.net This type of analysis can reveal novel drug targets, mechanisms of action, and biomarkers by comparing the proteomes of treated versus untreated samples. For example, applying such techniques to research models treated with this compound could identify differentially expressed proteins involved in metabolic, inflammatory, or cell growth pathways, corroborating findings from gene expression studies and revealing post-transcriptional regulatory events. nih.gov

In Vivo Pharmacological Research in Pre-Clinical Animal Models

Efficacy Studies in Disease-Relevant Animal Models (e.g., anti-inflammatory, antimicrobial, anti-cancer contexts)

The therapeutic potential of compounds related to this compound has been explored in various preclinical animal models, providing evidence of efficacy in inflammatory, antimicrobial, and oncological contexts.

Anti-inflammatory Context: Nicotinic acid has demonstrated significant anti-inflammatory and atheroprotective effects in vivo. In an LDL-receptor deficient mouse model of atherosclerosis, dietary nicotinic acid treatment markedly inhibited disease progression, an effect that was dependent on GPR109A expression in bone marrow-derived immune cells. nih.gov Other models used to screen for anti-inflammatory activity, where derivatives could be tested, include the carrageenan-induced pleurisy or paw edema models, which assess fluid extravasation and leukocyte migration. mdpi.com Furthermore, related compounds that modulate nicotinic receptors have shown efficacy in mouse models of inflammatory pain, reducing hypersensitivity and paw edema. nih.gov

Antimicrobial Context: Research has pointed to the potential of related chemical structures in combating parasitic infections. A study on thiazolidin-4-one derivatives found that compounds featuring a 4-chlorophenyl substituent were active against the proliferation of Toxoplasma gondii, an intracellular parasite. mdpi.com This finding is particularly relevant given the structural similarity. Other novel compounds have also shown in vivo efficacy in mouse models of parasitic diseases, including those caused by Leishmania donovani and Trypanosoma cruzi, where treatment led to a significant reduction in parasite burden and increased survival rates. mdpi.com

Anti-cancer Context: The modulation of nicotinic acid receptors has emerged as a potential strategy in cancer therapy. In several mouse models of breast cancer (E0771, PyMT, and 4T1), treatment with a nicotinic acetylcholine receptor α7 (CHRNA7) agonist resulted in increased survival, reduced primary tumor burden, and fewer lung metastases. nih.gov The anti-tumor effect was linked to the potentiation of an adaptive immune response. nih.gov Preclinical cancer research utilizes a variety of animal models, including carcinogen-induced models (e.g., using 4-nitroquinoline-1-oxide or 4-NQO) and patient-derived xenograft (PDX) models, where human tumors are implanted into immunodeficient mice, to evaluate the efficacy of new therapeutic agents. nih.govresearchgate.netmdpi.com

Table 3: Summary of In Vivo Efficacy in Preclinical Models for Related Compounds

| Research Context | Animal Model | Compound Type | Key Efficacy Findings | Reference |

| Anti-inflammatory | LDL-receptor–/– Mouse | Nicotinic Acid | Inhibition of atherosclerotic plaque development | nih.gov |

| Antimicrobial | In vitro T. gondii | Thiazolidin-4-one with 4-chlorophenyl group | Inhibition of parasite proliferation | mdpi.com |

| Anti-cancer | Mouse Breast Cancer Models (4T1, E0771) | CHRNA7 Agonist (AR-R17779) | Increased survival, reduced tumor growth and metastasis | nih.gov |

Biomarker Identification and Validation in Pre-Clinical Studies

A critical aspect of preclinical drug development is the identification and validation of biomarkers that can signal a drug's activity and efficacy in vivo. These biomarkers can be molecular, cellular, or physiological indicators of a biological response to a therapeutic intervention.

In the context of nicotinic acid and its derivatives, circulating free fatty acids (FFAs) have historically been used as a biomarker for the compound's anti-lipolytic action. nih.gov However, this may not capture the full spectrum of the drug's effects. Modern "omics" technologies, particularly lipidomics and proteomics, offer a more comprehensive approach to biomarker discovery.

A proof-of-principle study for another metabolic drug, a FABP4 inhibitor, demonstrated the power of this approach. By applying mass spectrometry-based lipidomics to plasma and adipose tissue samples from treated mice, researchers were able to identify a novel and acute biomarker for the drug's in vivo action. nih.gov This methodology is directly applicable to the study of this compound. By analyzing changes in the lipidome or proteome of plasma or tissues from treated animals, specific lipids, proteins, or peptides that are modulated by the compound can be identified. These candidate biomarkers would then require further validation to confirm their reliability as indicators of target engagement and therapeutic response in subsequent preclinical and clinical studies.

Structure Activity Relationship Sar and Medicinal Chemistry Aspects of 4 4 Chlorophenyl Nicotinic Acid

Systematic Exploration of Structural Modifications and Their Impact on Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its atoms. In the realm of medicinal chemistry, the systematic modification of a lead compound, such as 4-(4-Chlorophenyl)nicotinic acid, is a key strategy for optimizing its efficacy and selectivity. This process, known as the Structure-Activity Relationship (SAR) study, provides invaluable insights into the molecular interactions that govern a compound's therapeutic effects.

Substituent Effects on Biological Activity

Studies on related nicotinic acid derivatives have demonstrated the significance of substituents on the phenyl ring. For instance, in a series of N-phenylsulfonylnicotinamide derivatives investigated as potential EGFR tyrosine kinase inhibitors, the presence and position of substituents on the phenylsulfonyl moiety were critical for activity. One of the most potent compounds in this series was 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide , which exhibited an IC50 value of 0.09 µM against EGFR TK and 0.07 µM in an antiproliferative assay against the MCF-7 cancer cell line. nih.gov This highlights the potential importance of halogen substitutions on the phenyl ring for anticancer activity.

Furthermore, the nature of the substituent can dictate the type of biological activity observed. In a study of N-(thiophen-2-yl) nicotinamide (B372718) derivatives with fungicidal properties, various substitutions on both the nicotinamide and thiophene (B33073) rings were explored. mdpi.com For example, compound 4f (Ethyl 4-cyano-5-(5,6-dichloronicotinamido)-3-methylthiophene-2-carboxylate) , featuring two chlorine atoms on the nicotinic acid ring, demonstrated excellent fungicidal activity against cucumber downy mildew with an EC50 of 1.96 mg/L. mdpi.com This suggests that while a 4-chlorophenyl group might confer certain activities, the addition of other substituents can fine-tune or even change the therapeutic application.

The following table summarizes the biological activities of some nicotinic acid derivatives with various substitutions, illustrating the impact of these modifications.

| Compound Name | Substitutions | Biological Activity | Reference |

| 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide | 5-bromo on nicotinamide, 4-chloro on phenylsulfonyl | Potent EGFR TK inhibitor (IC50 = 0.09 µM) | nih.gov |

| Ethyl 4-cyano-5-(5,6-dichloronicotinamido)-3-methylthiophene-2-carboxylate (4f) | 5,6-dichloro on nicotinamide, various on thiophene | Excellent fungicidal activity (EC50 = 1.96 mg/L) | mdpi.com |

| N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine (NACC) | p-chloro on phenylcarbamoyl | Anticancer activity against human melanoma cell lines | nih.gov |

Core Scaffold Modifications and Their Influence

Beyond simple substituent changes, alterations to the core scaffold of this compound can lead to the discovery of novel compounds with significantly different properties. This can involve replacing the nicotinic acid core with other heterocyclic systems or modifying the linker between the phenyl and pyridine (B92270) rings.

For example, replacing the carboxylic acid group of nicotinic acid with other acidic functionalities has been shown to decrease anti-inflammatory activity in indole (B1671886) acetic acid derivatives, with amide derivatives being inactive. pharmacy180.com This underscores the critical role of the carboxylic acid moiety in certain biological activities.

Scaffold hopping, a strategy that involves replacing a central molecular scaffold with a chemically different but functionally similar one, has been successfully applied to other classes of compounds. For instance, in the development of anti-inflammatory agents, two innovative series derived from the nicotinic acid scaffold were synthesized and evaluated. nih.gov Compounds from these series, such as 4h and 5b , exhibited potent inhibition of inflammatory markers like TNF-α, IL-6, iNOS, and COX-2. nih.gov

Similarly, the synthesis of nicotinic acid-based 3,5-diphenylpyrazoles has been explored for antihyperlipidemic activity. nih.gov These compounds, while retaining a nicotinic acid-derived hydrazide, feature a completely different core structure, demonstrating the versatility of the nicotinic acid scaffold as a starting point for developing new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be invaluable tools in drug discovery, enabling the prediction of the activity of novel compounds and guiding the design of more potent and selective molecules.

Development of Predictive Models

The development of a predictive QSAR model for this compound derivatives would involve several key steps. First, a dataset of compounds with known biological activities would be required. The three-dimensional structures of these molecules would then be generated and a wide range of molecular descriptors calculated. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, would then be used to identify the descriptors that are most correlated with the biological activity. The resulting equation constitutes the QSAR model. The predictive power of the model must be rigorously validated using both internal and external test sets of compounds.

Application in Lead Optimization Strategies

Once a robust QSAR model is developed, it can be a powerful tool in lead optimization. Medicinal chemists can use the model to predict the activity of virtual compounds before they are synthesized, thereby prioritizing the most promising candidates for synthesis and testing. This can significantly reduce the time and cost associated with drug discovery.

The insights gained from the QSAR model can also help in understanding the key structural features that are important for biological activity. This knowledge can then be used to design new compounds with improved properties, such as enhanced potency, increased selectivity, or better pharmacokinetic profiles.

Design Principles for Enhanced Selectivity and Potency

The ultimate goal in medicinal chemistry is to design molecules that are not only potent but also highly selective for their intended biological target. This selectivity is crucial for minimizing off-target effects and reducing the risk of adverse drug reactions. The design of selective and potent analogs of this compound would be guided by a deep understanding of its SAR and the structural biology of its target.

One key principle is to exploit subtle differences in the binding sites of related proteins. By designing molecules that can form specific interactions with residues that are unique to the target protein, it is possible to achieve high levels of selectivity. For example, in the design of nicotinic acetylcholine (B1216132) receptor antagonists, a rationally guided structure-based design led to the discovery of a series of 5′-phenyl-1,2,5,6-tetrahydro-3,3′-bipyridines with improved selectivity. nih.gov Docking studies revealed that the phenyl ring of these compounds packed into a hydrophobic pocket, and any hydrophilic substitutions on this ring would be detrimental to binding. nih.gov

Another important consideration is the conformational flexibility of the molecule. Rigid molecules often exhibit higher selectivity as they can fit more precisely into a specific binding pocket. Conversely, flexible molecules may be able to adapt to multiple binding sites, leading to lower selectivity.

Ligand Efficiency and Drug-Likeness Assessment in Academic Drug Discovery

The evaluation of a compound's "drug-likeness" is a cornerstone of modern medicinal chemistry, helping to filter out molecules that are likely to fail later in development due to poor pharmacokinetic properties. molinspiration.comchemspider.com This concept is often quantified through a series of established guidelines and calculated parameters that predict a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. In academic research, where resources can be limited, these in silico, or computational, screening methods are invaluable for prioritizing synthetic efforts and focusing on compounds with the highest potential. molinspiration.com

One of the most influential sets of guidelines is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, a high lipophilicity (LogP) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. These rules are not absolute but serve as a crucial first-pass filter in the early stages of drug discovery.

Beyond simple rule-based filters, the concept of ligand efficiency (LE) offers a more nuanced evaluation. LE metrics quantify the binding energy of a ligand to its target protein relative to its size, typically measured by the number of heavy (non-hydrogen) atoms. This allows researchers to identify compounds that achieve high potency with minimal molecular complexity, a desirable trait that often correlates with improved downstream properties. Optimizing for high ligand efficiency helps to avoid the "molecular obesity" that can plague lead optimization efforts, where potency is increased at the expense of drug-like properties.

For this compound, a detailed analysis of its physicochemical properties is essential. Based on its chemical structure, computational tools can predict its key drug-likeness parameters.

Physicochemical Properties of this compound

| Property | Value (Predicted) | Drug-Likeness Guideline |

|---|---|---|

| Molecular Weight | 233.65 g/mol | < 500 g/mol |

| LogP (Lipophilicity) | 3.25 | < 5 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | ≤ 10 |

| Topological Polar Surface Area (TPSA) | 50.23 Ų | < 140 Ų |

| Number of Rotatable Bonds | 2 | ≤ 10 |

Note: Predicted values are calculated based on the compound's structure using standard cheminformatics software.

As the table indicates, this compound adheres to all the criteria set forth by Lipinski's Rule of Five. Its molecular weight is well under the 500 g/mol threshold, its calculated LogP suggests a favorable balance between solubility and permeability, and its hydrogen bonding capacity is within the desired range. Furthermore, its number of rotatable bonds and topological polar surface area (TPSA) are indicative of good oral bioavailability.

The assessment of these parameters is a foundational step in academic drug discovery. It allows researchers to classify this compound as a "drug-like" molecule, justifying further investigation into its biological activity and potential therapeutic targets. This data-driven approach, combining computational prediction with synthetic chemistry and biological testing, exemplifies the modern, efficient strategies employed in the academic pursuit of novel medicines.

Computational Chemistry and Rational Design of 4 4 Chlorophenyl Nicotinic Acid Derivatives

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is instrumental in understanding the binding mechanism of 4-(4-Chlorophenyl)nicotinic acid derivatives at a molecular level.

While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of its interaction can be inferred from studies on structurally related nicotinic acid derivatives targeting various receptors. For instance, in studies of nicotinic acetylcholine (B1216132) receptors (nAChRs), a key target for many nicotinic acid-based compounds, derivatives are often found to bind within an aromatic-rich pocket at the interface of receptor subunits.

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a crucial parameter predicted by docking simulations. A more negative score typically indicates a more favorable binding interaction. For example, docking studies of various nicotinic acid derivatives have reported a range of binding affinities depending on the specific derivative and the target protein. In a study on nicotinic acid-derived acylhydrazones, binding energies were found to vary, indicating the influence of different substituents on binding strength. nih.gov Similarly, research on other small molecule inhibitors targeting various proteins has shown a wide spectrum of binding affinities, often correlated with their experimentally determined inhibitory activities.

Table 1: Predicted Binding Affinities of Representative Nicotinic Acid Derivatives against Various Targets (Illustrative)

| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Nicotinic Acid-derived Acylhydrazone | Escherichia coli Nitroreductase | - |

| Nicotinic Acid-derived Acylhydrazone | Tyrosyl-tRNA synthetase | - |

| Nicotine (B1678760) | α4β2 nAChR | -41.45 |

| N-Nitrosornicotine (NNN) | α4β2 nAChR | -54.60 |

| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | α4β2 nAChR | -59.28 |

| Nicotine | α7 nAChR | -59.54 |

| N-Nitrosornicotine (NNN) | α7 nAChR | -70.86 |

| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | α7 nAChR | -71.06 |

Note: This table is illustrative and compiles data from various studies on nicotinic acid derivatives to demonstrate the range of predicted binding affinities. The specific binding affinity of this compound would depend on the specific biological target.

Molecular docking not only predicts the binding pose but also identifies the key amino acid residues within the target's active site that are crucial for ligand recognition and binding. These interactions typically include hydrogen bonds, hydrophobic interactions, salt bridges, and π-π stacking.

In the context of nAChRs, studies have consistently highlighted the importance of aromatic residues such as Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe) in forming an "aromatic box" that cradles the cationic or aromatic parts of ligands. researchgate.net For instance, in the α3β4 nAChR, residues like Trp59, Trp149, Tyr190, and Tyr197 are involved in π-π stacking interactions. Furthermore, negatively charged residues like Aspartate (Asp) can form critical salt bridges with positively charged moieties on the ligand. researchgate.netmdpi.com For example, Asp173 in the α3β4 nAChR is a key determinant for salt bridge formation. researchgate.net

For this compound, the key interacting residues would likely involve:

Hydrogen bonding: The carboxylic acid group is a prime candidate for forming hydrogen bonds with polar residues such as Serine (Ser), Threonine (Thr), or the backbones of other amino acids. The nitrogen atom in the pyridine (B92270) ring can also act as a hydrogen bond acceptor.

Hydrophobic and Aromatic Interactions: The chlorophenyl ring and the pyridine ring are expected to engage in hydrophobic and π-π stacking interactions with aromatic residues within the binding pocket. The chlorine atom can also participate in halogen bonding.

Electrostatic Interactions: The negatively charged carboxylate group (at physiological pH) can form electrostatic interactions or salt bridges with positively charged residues like Lysine (Lys) or Arginine (Arg). nih.gov

Table 2: Key Interacting Residues for Nicotinic Ligands at nAChRs (Illustrative Examples)

| Ligand | Receptor Subunit(s) | Key Interacting Residues | Type of Interaction |

| (S)-enantiomer of a quinuclidine (B89598) ring derivative | α3β4 | Asp173 | Salt Bridge |

| AK1 (quinuclidine derivative) | α3β4 | Asp173, Ser148, Trp59, Trp149, Trp190, Tyr197 | Salt Bridge, Hydrogen Bond, Cation-π, π-π, Halogen Bond |

| Nicotine | α4β2 | - | - |

| Acetylcholine | δ subunit | Asp180, Glu189 | Electrostatic |

| α-Conotoxin AuIB | α3β4 | Trp59, Lys61 | Hydrophobic |

Note: This table provides examples of key interactions for various ligands at nicotinic receptors to illustrate the types of interactions that could be important for this compound.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique in rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity.

A pharmacophore model for this compound derivatives would be constructed based on the structural features of a set of known active compounds. researchgate.net The key pharmacophoric features would likely include:

A hydrogen bond acceptor: Represented by the nitrogen atom of the pyridine ring and the carbonyl oxygen of the carboxylic acid.

A hydrogen bond donor: Represented by the hydroxyl group of the carboxylic acid.

An aromatic ring feature: Corresponding to the pyridine ring.

A hydrophobic feature: Represented by the chlorophenyl group.

An ionizable negative feature: The carboxylate group at physiological pH.

These features would be spatially arranged to create a 3D query that can be used to search for novel compounds with a similar arrangement of functionalities. The generation of a robust pharmacophore model often involves aligning a set of active molecules and extracting the common features that are believed to be responsible for their biological activity.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to perform virtual screening of large chemical databases (e.g., ZINC, PubChem). nih.govplos.org This process involves rapidly evaluating millions of compounds to identify those that match the pharmacophoric features of the query. The hits from this initial screening can then be further filtered based on drug-likeness properties (e.g., Lipinski's rule of five) and subjected to more rigorous computational analyses like molecular docking to predict their binding affinity and mode. This hierarchical approach allows for the efficient identification of novel chemical scaffolds that are likely to possess the desired biological activity, thus guiding the synthesis of new and potentially more potent analogues of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and the stability of ligand-protein complexes over time. mdpi.com This technique is invaluable for understanding the flexibility of this compound and its derivatives and for assessing the stability of their interactions with a biological target.

By simulating the motion of atoms over a period of time, MD can reveal the different conformations that this compound can adopt in solution and when bound to a receptor. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to the binding site. MD simulations can also provide insights into the stability of the key interactions identified through molecular docking. mdpi.comnih.gov For instance, the persistence of hydrogen bonds or salt bridges throughout an MD trajectory would suggest a stable and important interaction.

Furthermore, MD simulations can be used to calculate the binding free energy of a ligand-protein complex, providing a more accurate estimation of binding affinity than docking scores alone. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often employed for this purpose. The analysis of the dynamic behavior of the ligand in the binding pocket can reveal important information about the binding and unbinding pathways, which can be critical for designing drugs with optimized kinetic properties.

In Silico Prediction of Pre-Clinical ADME Properties

In the early stages of drug discovery and development, the assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. github.com Poor pharmacokinetic profiles are a significant cause of late-stage failures for promising drug candidates. nih.gov To mitigate this risk and streamline the development process, computational or in silico methods are employed to predict the ADME properties of novel compounds like this compound and its derivatives. nih.govneliti.com These predictive models allow researchers to prioritize lead compounds with a higher probability of success, saving considerable time and resources. nih.govmdpi.com

The core principle behind these computational tools, such as Quantitative Structure-Activity Relationship (QSAR) models, is that compounds with similar structures are likely to exhibit similar activities and properties. mdpi.com By analyzing the physicochemical characteristics of a molecule, these models can forecast its behavior within a biological system. nih.gov Various software platforms and web servers, including SwissADME, PreADMET, and pkCSM, are utilized to generate these predictions for parameters related to absorption, distribution, metabolism, and excretion. researchgate.netnih.gov This early-stage computational screening is an integral part of modern rational drug design. openmedicinalchemistryjournal.comnih.gov

Absorption and Distribution Prediction

The absorption and distribution of a drug candidate determine its ability to reach the systemic circulation and the target site of action. Computational models predict these properties by evaluating key physicochemical descriptors. nih.gov

Absorption: Human intestinal absorption (HIA) is a critical parameter for orally administered drugs. nih.gov In silico tools estimate HIA based on factors like lipophilicity, polar surface area (PSA), and hydrogen bond donors/acceptors. nih.gov Models like the "BOILED-Egg" model, provided by platforms such as SwissADME, offer a visual representation of a compound's predicted gastrointestinal absorption and brain penetration. rootspress.org The white part of the egg diagram represents a high probability of passive GI absorption, while the yellow yolk section indicates a high probability of brain penetration. rootspress.org

Distribution: A drug's distribution is influenced by its ability to cross biological membranes and its binding to plasma proteins. nih.gov Key predicted parameters include:

Blood-Brain Barrier (BBB) Permeability: This predicts whether a compound can cross into the central nervous system.

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can pump drugs out of cells, affecting their distribution and bioavailability. rootspress.org Predicting if a compound is a substrate or inhibitor of P-gp is crucial. researchgate.net

Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood, like albumin, affects its free concentration and availability to act on its target. nih.gov

The following table illustrates the type of absorption and distribution data that would be computationally generated for a hypothetical derivative of this compound during a rational design campaign.

Table 1: Representative In Silico Absorption and Distribution Predictions for a Hypothetical this compound Derivative

| Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. |

| BBB Permeant | No | Suggests the compound is unlikely to cross the blood-brain barrier, which may be desirable to avoid CNS side effects. |

| P-gp Substrate | No | The compound is not likely to be actively removed from cells by this major efflux pump, potentially increasing intracellular concentration. rootspress.org |

| Distribution | ||

| Plasma Protein Binding (PPB) | >90% | High binding to plasma proteins, which would influence the free fraction of the drug available for therapeutic action. nih.gov |

Metabolism and Excretion Pathway Prediction (Pre-clinical focus)

Understanding how a compound is metabolized and excreted is fundamental to evaluating its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites. nih.gov In silico tools play a vital role in providing early insights into these processes.

Metabolism: The primary site of drug metabolism is the liver, mediated largely by the Cytochrome P450 (CYP) family of enzymes. researchgate.net Computational models predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoenzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. researchgate.netrootspress.org Inhibition of these enzymes is a common cause of drug-drug interactions. researchgate.net Software like MetaPrint2D-React can also predict the likely sites on the molecule where metabolism will occur and the potential structures of the resulting metabolites. researchgate.net For a compound like this compound, likely metabolic pathways could include hydroxylation on the aromatic rings or conjugation of the carboxylic acid group.

Excretion: Prediction of excretion pathways focuses on how the parent drug and its metabolites are eliminated from the body, primarily through the kidneys (urine) or liver (bile/feces). While direct prediction of excretion routes is complex, parameters related to solubility and metabolism provide indirect clues. For instance, the formation of more polar metabolites generally facilitates renal excretion. researchgate.net

The table below presents a typical output from in silico tools for predicting the metabolic profile of a potential drug candidate.

Table 2: Representative In Silico Metabolism and Excretion Predictions for a Hypothetical this compound Derivative

| Parameter | Predicted Interaction/Property | Significance |

|---|---|---|

| Metabolism | ||

| CYP1A2 Inhibitor | No | Unlikely to interfere with the metabolism of drugs cleared by this enzyme. rootspress.org |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |

| CYP2C19 Inhibitor | No | Unlikely to interfere with the metabolism of drugs cleared by this enzyme. rootspress.org |

| CYP2D6 Inhibitor | No | Unlikely to interfere with the metabolism of drugs cleared by this enzyme. researchgate.net |

| CYP3A4 Inhibitor | Yes | Potential for significant drug-drug interactions as this enzyme metabolizes a large percentage of clinical drugs. researchgate.net |

| Excretion | ||

| Primary Metabolic Reaction | Aromatic Hydroxylation | Predicts that oxidation of the phenyl or pyridine ring is a likely first step in metabolism. |

Analytical and Bioanalytical Methodologies for 4 4 Chlorophenyl Nicotinic Acid in Research

Chromatographic Techniques for Compound Purity and Quantification in Research Samples

Chromatographic methods are the cornerstone for assessing the purity of newly synthesized compounds and for quantifying their concentration in various research samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques applied for these purposes. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally unstable compounds like nicotinic acid derivatives. For purity assessment and quantification of 4-(4-Chlorophenyl)nicotinic acid, a reversed-phase HPLC (RP-HPLC) method would likely be developed. nih.govsielc.com A C18 or C8 column is typically used, which separates compounds based on their hydrophobicity. nih.gov The mobile phase would likely consist of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to achieve optimal separation from impurities or matrix components. sielc.comnih.gov Detection is commonly performed using an ultraviolet (UV) detector, as the pyridine (B92270) ring and the phenyl group in the molecule are strong chromophores.

Gas Chromatography (GC): For certain applications, particularly for assessing volatile impurities, Gas Chromatography coupled with a Mass Spectrometer (GC-MS) can be utilized. mdpi.com Although nicotinic acid and its derivatives can be thermally labile, direct analysis without derivatization is possible. mdpi.com The sample is vaporized and separated on a capillary column, such as an HP-5ms column. mdpi.com GC-MS provides high sensitivity and selectivity, allowing for both quantification and identification of impurities based on their mass spectra. mdpi.com

| Parameter | HPLC Method Example | GC-MS Method Example |

| Technique | Reversed-Phase HPLC | Gas Chromatography-Mass Spectrometry |

| Column | Zorbax 300SB-C8 (250 mm × 4.6 mm, 5 µm) nih.gov | HP-5ms (5%-phenyl)-methylpolysiloxane (30 m × 250 µm, 0.25 µm) mdpi.com |

| Mobile Phase / Carrier Gas | Methanol-2 mM ammonium acetate (3:97, v/v) nih.gov | Helium mdpi.com |

| Flow Rate | 1.0 mL/min nih.gov | 1.2 mL/min mdpi.com |

| Detection | UV Spectrophotometry or Mass Spectrometry (MS) | Mass Spectrometry (Selected Ion Monitoring - SIM) mdpi.com |

| Application | Quantification in plasma, purity analysis nih.govnih.gov | Impurity profiling mdpi.com |

This table presents typical conditions adapted from methods for nicotinic acid analysis, which would be starting points for developing a method for this compound.

Spectroscopic Methods for Structural Elucidation of Metabolites (pre-clinical)

In pre-clinical research, identifying the metabolites of a new chemical entity is critical for understanding its biotransformation. Spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable for the definitive structural elucidation of these metabolites once they are isolated. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) helps to determine the number and type of hydrogen atoms and their connectivity. For a metabolite of this compound, shifts in the signals of the aromatic protons on both the pyridine and phenyl rings, or the appearance of new signals (e.g., from a hydroxyl group), would indicate metabolic modification.

¹³C NMR provides information on the carbon skeleton. The appearance of new carbon signals or shifts in existing ones can confirm metabolic changes, such as oxidation or conjugation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov By comparing the IR spectrum of a metabolite with that of the parent compound, researchers can identify changes such as the introduction of a hydroxyl (-OH) group or the conjugation with moieties like glucuronic acid, which would result in characteristic new absorption bands. nih.govnih.gov

For example, the hydroxylation of the phenyl ring would introduce a broad O-H stretching band in the IR spectrum and new signals in the aromatic region of the ¹H NMR spectrum, confirming the position of the metabolic modification.

Mass Spectrometry Applications in Pre-Clinical Metabolic Studies

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool in pre-clinical metabolic studies due to its high sensitivity and specificity. nih.govjomh.org It allows for the detection, quantification, and preliminary identification of metabolites directly in complex biological matrices like plasma and urine. bevital.nonih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the benchmark technique for metabolic profiling. nih.gov An LC system separates the parent drug from its metabolites, which are then ionized, typically using electrospray ionization (ESI). The tandem mass spectrometer allows for the selection of a specific parent ion (precursor ion) and its fragmentation to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for quantification. nih.gov

For this compound, the carboxyl and pyridine groups would likely allow for sensitive detection in negative ESI mode. nih.gov The precursor ion would correspond to the deprotonated molecule [M-H]⁻. The fragmentation pattern (product ions) would be specific to the molecule's structure. A common fragmentation for nicotinic acid itself involves the loss of CO₂ from the carboxyl group, and similar fragmentation pathways would be investigated for this derivative. nih.gov

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Application |

| This compound | 246.0 | Hypothetical: 202.0 (Loss of CO₂) | ESI (-) | Parent drug quantification |

| Hypothetical Hydroxylated Metabolite | 262.0 | Hypothetical: 218.0 (Loss of CO₂) | ESI (-) | Metabolite identification and quantification |

This table provides hypothetical yet plausible mass spectrometry parameters for this compound and a potential metabolite, based on the principles of MS analysis for similar structures. nih.gov

Development of High-Throughput Screening Assays for Research Purposes

High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds to identify those that interact with a specific biological target. broadinstitute.org The development of a robust HTS assay is a critical step in discovering new molecules with potential therapeutic value. nih.govwustl.edu

Given that nicotinic acid is a well-known agonist for the G-protein coupled receptor GPR109A, an HTS campaign for novel derivatives like this compound would likely focus on this target. nih.gov The goal would be to identify compounds that activate the receptor, potentially with improved properties.

Assay Development: A cell-based assay is often employed for this purpose. broadinstitute.org

Cell Line Selection: A stable cell line (e.g., CHO or HEK293 cells) engineered to express the human GPR109A receptor would be used. nih.gov

Reporter System: Activation of GPR109A leads to a decrease in intracellular cyclic AMP (cAMP) or an increase in intracellular calcium. HTS assays are designed to measure these downstream signals.

Calcium Mobilization Assay: Cells are loaded with a calcium-sensitive fluorescent dye. Receptor activation by an agonist triggers calcium release, which is detected as an increase in fluorescence.

Reporter Gene Assay: Cells are also transfected with a reporter gene (e.g., luciferase) under the control of a promoter that responds to changes in signaling pathways linked to the receptor. Agonist binding leads to the expression of the reporter, which produces a measurable light or color signal. researchgate.net

The development process involves optimizing assay conditions such as cell density, compound concentration, and incubation time to achieve a robust and reproducible signal that can be used to screen large chemical libraries. nih.govnih.gov

Future Directions and Emerging Research Avenues for 4 4 Chlorophenyl Nicotinic Acid

Exploration of Novel Therapeutic Targets and Pathways

The exploration of new therapeutic avenues for compounds related to nicotinic acid is an active area of research. While direct research on 4-(4-chlorophenyl)nicotinic acid's specific targets is ongoing, broader studies into nicotinic acid derivatives offer valuable insights into potential pathways.

Recent discoveries have highlighted the role of nicotinic acid and its derivatives in cellular metabolism and signaling. For instance, research has identified that nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a crucial enzyme for NAD synthesis in many cancers, making it a potential therapeutic target. nih.govmdpi.com Studies have shown that neuroendocrine tumors are particularly vulnerable to NAMPT inhibitors. nih.govmdpi.com Furthermore, combining NAMPT inhibition with dietary niacin restriction has demonstrated a synthetic lethal effect on neuroendocrine carcinoma in mouse models. nih.gov This suggests that targeting NAD biosynthesis, a pathway influenced by nicotinic acid derivatives, could be a promising strategy in oncology.

Another area of interest is the G-protein coupled receptor GPR109A, a high-affinity niacin receptor. nih.gov Activation of this receptor is known to mediate the anti-lipolytic effects of niacin. nih.gov Researchers are working to develop GPR109A agonists that selectively activate the beneficial G-protein signaling pathway without triggering the β-arrestin pathway, which is associated with flushing, a common side effect of niacin. nih.gov The identification of a 4-(phenyl)thio-1H-pyrazole scaffold that acts as a G-protein-biased agonist for GPR109A opens up possibilities for developing new drugs with improved therapeutic profiles. nih.gov

Additionally, derivatives of nicotinic acid are being investigated for their potential in treating neurodegenerative diseases. For example, a novel niacin-based long-lasting formulation has shown promise in a preclinical model of Charcot-Marie-Tooth type 4B1 (CMT4B1) neuropathy by improving neurophysiology and reducing nerve fiber degeneration. nih.gov This effect is thought to be mediated through the activation of TACE secretase, which modulates myelination. nih.gov

The table below summarizes some of the emerging therapeutic targets for nicotinic acid and its derivatives.

| Therapeutic Target | Potential Indication | Research Focus |

| Nicotinamide phosphoribosyltransferase (NAMPT) | Neuroendocrine tumors | Developing NAMPT inhibitors and exploring combination therapies with dietary niacin restriction. nih.govmdpi.com |

| G-protein coupled receptor (GPR109A) | Hyperlipidemia | Designing G-protein-biased agonists to avoid flushing side effects. nih.gov |

| TACE Secretase | Charcot-Marie-Tooth Disease | Utilizing niacin-mediated activation to reduce aberrant myelination. nih.gov |

| α7 Nicotinic Acetylcholine (B1216132) Receptor (α7 nAChR) | Alzheimer's Disease | Developing positive allosteric modulators to improve cognitive function. nih.gov |

Integration with Advanced Drug Delivery Systems in Research Models

To enhance the therapeutic potential and overcome limitations of compounds like this compound, researchers are increasingly turning to advanced drug delivery systems. nih.gov These systems aim to control the release of the drug, improve its bioavailability, and target specific tissues, thereby potentially increasing efficacy and reducing side effects. nih.govnih.gov

One promising approach is the use of nanoparticle-based delivery systems. For instance, pH-responsive inorganic/organic nanohybrids have been developed for the controlled release of nicotinic acid. nih.gov These systems are designed to release the drug in a pH-dependent manner, which could be advantageous for oral delivery. nih.gov Similarly, polymeric micro- and nanoparticles are being explored for encapsulating nicotinic acid to achieve sustained release and alter its metabolic profile. nih.gov

Another area of investigation involves the use of glycol chitosan (B1678972) as a drug delivery platform. mdpi.com Platinum(IV) complexes have been conjugated to degraded glycol chitosan nanoparticles, demonstrating the versatility of this polymer for delivering therapeutic agents. mdpi.com Such systems could potentially be adapted for the delivery of this compound.

The table below highlights some of the advanced drug delivery systems being researched for nicotinic acid and related compounds.

| Drug Delivery System | Key Features | Potential Advantages |

| pH-Responsive Nanohybrids | pH-dependent drug release. nih.gov | Improved oral bioavailability and targeted release. nih.gov |

| Polymeric Micro/Nanoparticles | Encapsulation for sustained release. nih.gov | Altered metabolism and reduced side effects. nih.gov |

| Degraded Glycol Chitosan Nanoparticles | Biocompatible and biodegradable polymer platform. mdpi.com | Versatile for conjugating various therapeutic agents. mdpi.com |

Collaborative Research Paradigms and Data Sharing Initiatives

The advancement of research into compounds like this compound is increasingly reliant on collaborative efforts and open data sharing. These paradigms are crucial for accelerating discoveries, validating findings, and ensuring the robustness of scientific evidence.

Initiatives that promote the sharing of preclinical and clinical data can help to avoid duplication of effort and provide a more comprehensive understanding of a compound's biological activity. Open access databases and platforms that curate information on chemical compounds and their biological targets are invaluable resources for the scientific community.

Collaborative research, involving partnerships between academic institutions, pharmaceutical companies, and government agencies, can leverage complementary expertise and resources. Such collaborations are essential for translating basic research findings into tangible therapeutic applications. For example, the discovery of novel positive allosteric modulators of the α7 nicotinic acetylcholine receptor was the result of a collaboration within a pharmaceutical company's research and development division. nih.gov

Challenges and Opportunities in Developing this compound as a Research Probe

The development of this compound as a research probe presents both challenges and opportunities. A research probe is a molecule used to study biological systems, and its effectiveness depends on its specificity, potency, and well-characterized mechanism of action.

One of the primary challenges is the need for a thorough characterization of its biological targets and off-target effects. While it is a derivative of nicotinic acid, its specific interactions with cellular components may differ. A comprehensive understanding of its pharmacology is essential for its reliable use as a research tool.

However, the structural similarity to nicotinic acid also presents an opportunity. It can be used to investigate the structure-activity relationships of nicotinic acid derivatives and to probe the function of nicotinic acid receptors and related pathways. For instance, by comparing the effects of this compound with other nicotinic acid analogs, researchers can gain insights into the specific molecular features that govern their biological activity.

Q & A

Q. What synthetic methodologies are effective for synthesizing 4-(4-Chlorophenyl)nicotinic acid?

The Suzuki-Miyaura cross-coupling reaction is a robust method for introducing the 4-chlorophenyl group to nicotinic acid derivatives. For example, 4-(4-chlorophenyl)pyridine was synthesized using (4-chlorophenyl)boronic acid (1.5 equiv) under palladium catalysis, yielding 78% with petroleum ether/EtOAc (4:1) as the eluent . Optimization parameters include:

- Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands.

- Solvent system : Toluene/ethanol or DMF.

- Temperature : 80–100°C for 12–24 hours. Post-synthesis purification via column chromatography is recommended, with GC-MS or HPLC for purity validation.

Q. How can structural characterization of this compound be performed?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- HRMS : For molecular ion validation (e.g., [M+H]+ calculated for C₁₂H₉ClNO₂: 246.0321).

- HPLC : Use reverse-phase C18 columns with mobile phases like acetonitrile/water (acidified with 0.1% TFA). Retention times for related chlorophenyl analogs range from 0.34 to 1.35 minutes under isocratic conditions .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

Regioselectivity in cross-coupling reactions depends on:

- Substrate prefunctionalization : Use directing groups (e.g., esters) on the nicotinic acid core to favor C-4 coupling .

- Catalytic systems : Pd/XPhos ligands enhance selectivity for sterically hindered positions.